molecular formula C25H33ClO6 B195419 Beclomethasone 17-monopropionate CAS No. 5534-18-9

Beclomethasone 17-monopropionate

Cat. No. B195419
CAS RN: 5534-18-9
M. Wt: 465 g/mol
InChI Key: OHYGPBKGZGRQKT-UHFFFAOYSA-N
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Description

Beclomethasone 17-monopropionate, also known as 17-BMP, is an ester of beclomethasone . It is an active metabolite of Beclomethasone dipropionate . It is a glucocorticoid receptor (GR) agonist and exhibits greater affinity for GR than Beclomethasone dipropionate .


Synthesis Analysis

Beclomethasone dipropionate is a pro-drug that is rapidly activated by hydrolysis to the active monoester, 17-monopropionate (17-BMP) . This hydrolysis occurs via esterase enzymes .


Molecular Structure Analysis

The molecular formula of Beclomethasone 17-monopropionate is C25H33ClO6 . The IUPAC name is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate .


Chemical Reactions Analysis

Beclomethasone dipropionate undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites .


Physical And Chemical Properties Analysis

The average weight of Beclomethasone 17-monopropionate is 464.98 . It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .

Scientific Research Applications

1. Corticosteroid Potency and Cell Type Specificity

Beclomethasone dipropionate is metabolized into 17-beclomethasone monopropionate, demonstrating greater affinity for corticosteroid receptors. This property was studied in human cell types, specifically peripheral blood mononuclear cells and osteoblasts, highlighting its differential potency and potential for targeted therapeutic applications (Seeto et al., 2000).

2. Treatment of Gastrointestinal Graft-versus-Host Disease

Oral beclomethasone dipropionate, which is converted to 17-beclomethasone monopropionate in the intestine, showed effectiveness in treating acute gastrointestinal graft-versus-host disease. This highlights its utility in managing inflammation and complications post-allogeneic hematopoietic cell transplantation (McDonald, 2007).

3. Pharmacokinetics in Different Administration Routes

A study comparing systemic levels of 17-beclomethasone monopropionate after intranasal and oral inhalation of beclomethasone dipropionate found that intranasal administration resulted in substantially lower systemic bioavailability than oral inhalation. This has implications for choosing administration routes based on desired systemic exposure levels (Ratner et al., 2012).

4. Particle Size in Pulmonary Bioavailability

The particle size of inhaled beclomethasone dipropionate aerosols influences its pulmonary bioavailability, which is crucial for optimizing drug delivery in asthma treatments. Different particle sizes have shown varying plasma concentrations of 17-beclomethasone monopropionate, suggesting the importance of aerosol characteristics in therapeutic efficacy (Esposito-Festen et al., 2007).

5. Metabolism in Human Lung and Plasma

Research on the metabolism kinetics of beclomethasone dipropionate and 17-beclomethasone monopropionate in human lung and plasma revealed differences in metabolic pathways. This understanding is vital for predicting the drug's behavior in different tissues and its systemic side effects (Foe et al., 2000).

Safety And Hazards

Beclomethasone 17-monopropionate should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Future Directions

Beclomethasone 17-monopropionate is currently used in the treatment of asthma . Future research may focus on its use in other inflammatory conditions, as well as further understanding its mechanism of action and potential side effects .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYGPBKGZGRQKT-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203899
Record name Beclomethasone 17-monopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclomethasone 17-monopropionate

CAS RN

5534-18-9
Record name Beclomethasone 17-monopropionate
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Record name Beclomethasone 17-monopropionate
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Record name Beclomethasone 17-monopropionate
Source DrugBank
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Record name Beclomethasone 17-monopropionate
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Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
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Record name BECLOMETHASONE 17-MONOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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